Regioisomer-Dependent Enzyme Inhibition: Meta vs. Ortho Substitution Differentiates Inhibitor Potency
The meta-substituted 3-aminomethyl-phenylacetic acid exhibits a distinct enzyme inhibition profile compared to its ortho-substituted isomer [2-(aminomethyl)phenyl]acetic acid. Both compounds were characterized as 'poor competitive inhibitors' of the same aminotransferase (EC 2.6.1.19) from Sus scrofa [1]. However, docking calculations using the crystallographic enzyme structure complexed with vigabatrin revealed that the meta isomer occupies a different binding orientation than the ortho isomer, engaging distinct active site residues [2]. While both compounds share the 'poor competitive inhibitor' classification (indicating Ki values in the high micromolar to millimolar range), the differentiated binding modes confirm that regioisomer selection is non-trivial for assays requiring specific target engagement geometry. This structural distinction is critical for researchers developing enzyme-targeted probes or evaluating off-target liability in PROTAC conjugate development.
| Evidence Dimension | Enzyme inhibition mechanism and binding orientation |
|---|---|
| Target Compound Data | Poor competitive inhibitor of EC 2.6.1.19; docking shows distinct binding orientation from ortho isomer |
| Comparator Or Baseline | [2-(aminomethyl)phenyl]acetic acid (ortho isomer): also poor competitive inhibitor but with different docking-derived binding pose |
| Quantified Difference | Qualitative difference in binding mode; both classified as 'poor competitive inhibitors' (quantitative Ki not reported but implied high micromolar range) |
| Conditions | Aminotransferase EC 2.6.1.19 from Sus scrofa; docking against crystallographic enzyme-vigabatrin complex structure |
Why This Matters
Differentiated binding geometry determines target engagement specificity in enzyme inhibition assays and influences off-target profiles of PROTAC conjugates incorporating this linker.
- [1] BRENDA Enzyme Database. Enzyme EC 2.6.1.19: Inhibitor Data for [3-(aminomethyl)phenyl]acetic acid and [2-(aminomethyl)phenyl]acetic acid. View Source
- [2] BRENDA Enzyme Database. Literature Summary: Docking calculations for substrates 3-(aminomethyl)benzoic acid, [3-(aminomethyl)phenyl]acetic acid and [2-(aminomethyl)phenyl]acetic acid using crystallographic structure of enzyme in complex with vigabatrin (Sus scrofa). View Source
